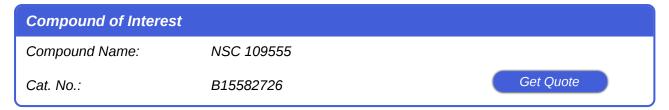


ATP-Competitive Inhibition of Checkpoint Kinase 2 by NSC 109555: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

NSC 109555 is a potent and selective ATP-competitive inhibitor of Checkpoint Kinase 2 (Chk2), a critical serine/threonine kinase involved in the DNA damage response pathway.[1][2] Activation of the ATM-Chk2 pathway in response to genomic instability and DNA damage leads to cell cycle arrest, allowing for DNA repair, or apoptosis if the damage is too severe.[1][2] As such, inhibitors of Chk2, like NSC 109555, are valuable tools for cancer research and potential therapeutic agents, particularly in combination with DNA-damaging chemotherapies.[1][2] This technical guide provides an in-depth overview of the biochemical and cellular effects of NSC 109555, including quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Mechanism of Action

NSC 109555 functions as an ATP-competitive inhibitor, directly competing with adenosine triphosphate (ATP) for binding to the kinase domain of Chk2.[1][2] The crystal structure of the Chk2 catalytic domain in complex with **NSC 109555** (PDB ID: 2W0J) confirms that the inhibitor occupies the ATP-binding pocket.[1] This binding prevents the phosphorylation of Chk2's downstream targets, thereby abrogating its function in the DNA damage response.

Quantitative Inhibitory Data



The inhibitory potency of **NSC 109555** has been characterized against its primary target, Chk2, as well as a panel of other kinases to assess its selectivity. The following table summarizes the available quantitative data.

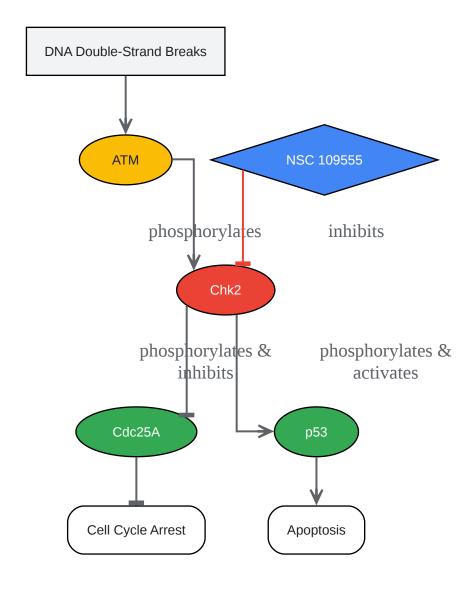
Target Kinase	Assay Type	Parameter	Value (nM)	Reference
Chk2	Cell-free kinase assay	IC50	200	[3]
Chk2	In vitro phosphorylation of histone H1	IC50	240	[1][3]
Brk	Kinase assay	IC50	210	[3]
c-Met	Kinase assay	IC50	6,000	[3]
IGFR	Kinase assay	IC50	7,400	[3]
LCK	Kinase assay	IC50	7,100	[3]
Chk1	Kinase assay	IC50	>10,000	[4]

Signaling Pathways

NSC 109555 primarily targets the Chk2 signaling pathway. However, its off-target activity against c-Met and Ron kinases is also of interest in drug development.

Chk2 Signaling Pathway



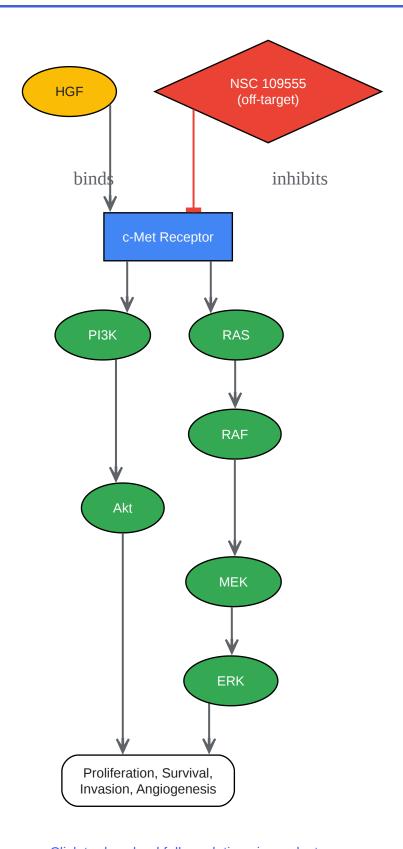


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Chk2 Signaling Pathway Inhibition by NSC 109555.

c-Met Signaling Pathway





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Off-target inhibition of c-Met signaling by NSC 109555.



Experimental Protocols In Vitro Chk2 Kinase Assay

This protocol is adapted from methodologies used for screening Chk2 inhibitors.

Materials:

- Recombinant human Chk2 enzyme
- Chk2 substrate (e.g., CHKtide peptide: KKKVSRSGLYRSPSMPENLNRPR)
- ATP (at Km concentration for Chk2, typically 10-100 μM)
- Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
- NSC 109555 stock solution (in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
- 96-well or 384-well white assay plates

Procedure:

- Prepare serial dilutions of NSC 109555 in kinase assay buffer. The final DMSO concentration should not exceed 1%.
- In a white assay plate, add the diluted NSC 109555 or vehicle control (DMSO).
- Add the recombinant Chk2 enzyme to each well.
- Initiate the kinase reaction by adding a mixture of the Chk2 substrate and ATP.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
- Stop the reaction and detect the amount of ADP produced according to the manufacturer's protocol for the ADP-Glo™ assay.



- · Measure luminescence using a plate reader.
- Calculate the percent inhibition for each NSC 109555 concentration relative to the vehicle control and determine the IC50 value using a suitable data analysis software.

Cell Viability (MTT) Assay

This protocol assesses the effect of **NSC 109555** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., MIA PaCa-2, PANC-1)
- Complete cell culture medium
- 96-well cell culture plates
- NSC 109555 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of NSC 109555 in complete cell culture medium.
- Remove the old medium and treat the cells with the diluted **NSC 109555** or vehicle control.
- Incubate the cells for the desired time period (e.g., 72 hours).
- Add 10 μL of MTT solution to each well and incubate for 2-4 hours at 37°C.
- Add 100 μL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.



- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Chk2 Phosphorylation

This protocol is for detecting the inhibition of Chk2 phosphorylation in cells treated with **NSC 109555**.

Materials:

- Cancer cell line of interest
- DNA damaging agent (e.g., doxorubicin, etoposide)
- NSC 109555 stock solution (in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-Chk2 (Thr68), anti-Chk2, anti-β-actin (loading control)
- HRP-conjugated secondary antibodies
- SDS-PAGE gels and transfer apparatus
- PVDF or nitrocellulose membranes
- Chemiluminescent substrate

Procedure:

- Seed cells and allow them to adhere.
- Pre-treat cells with **NSC 109555** or vehicle control for a specified time (e.g., 1 hour).
- Induce DNA damage by treating cells with a DNA damaging agent for the desired time.
- Wash cells with cold PBS and lyse them in lysis buffer.

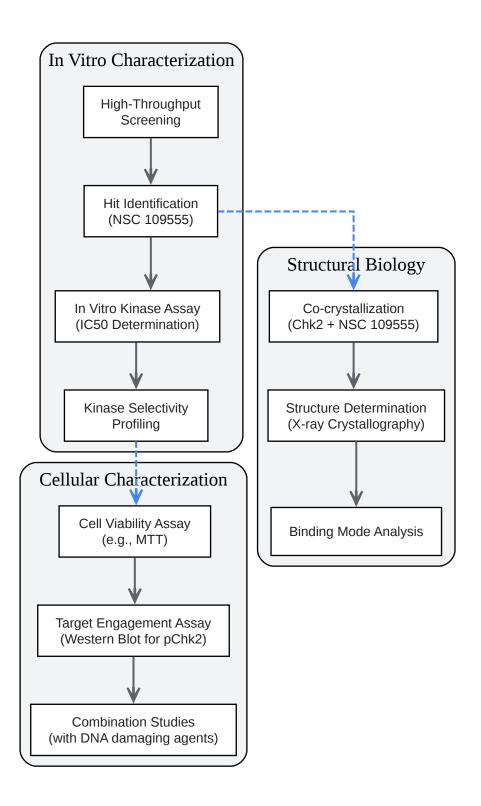


- Determine protein concentration using a BCA or Bradford assay.
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST.
- Incubate the membrane with the primary antibody against phospho-Chk2 (Thr68) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with antibodies against total Chk2 and a loading control to ensure equal loading.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a kinase inhibitor like **NSC 109555**.





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Typical workflow for kinase inhibitor discovery and characterization.

Conclusion



NSC 109555 is a well-characterized, potent, and selective ATP-competitive inhibitor of Chk2. Its ability to sensitize cancer cells to DNA-damaging agents makes it a valuable research tool and a lead compound for the development of novel cancer therapeutics. This guide provides a comprehensive overview of its properties and the experimental methodologies required for its study, serving as a valuable resource for researchers in the field of oncology and drug discovery.

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